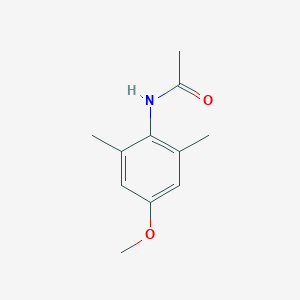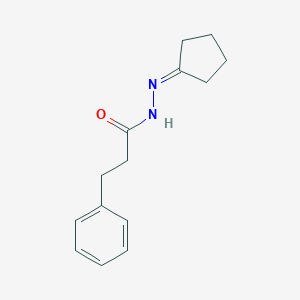![molecular formula C18H19BrN2O3 B397430 N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide](/img/structure/B397430.png)
N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide is an organic compound with the molecular formula C18H19BrN2O3 This compound is characterized by the presence of a bromo-substituted phenoxy group, an acetyl group, and a phenylpropanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 4-bromo-2-methylphenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)-N-({2-[(3-methylphenoxy)acetyl]hydrazino}carbonothioyl)acetamide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-4-methoxybenzohydrazide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-4-fluorobenzohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo-substituted phenoxy group and phenylpropanehydrazide moiety differentiate it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C18H19BrN2O3 |
|---|---|
Molecular Weight |
391.3g/mol |
IUPAC Name |
N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-11-15(19)8-9-16(13)24-12-18(23)21-20-17(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
FAKKUQRKQFVIFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-bromobenzoyl)amino]-N-(1-naphthyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397347.png)
![4-[[3-[(4-chlorophenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B397348.png)
![4-Oxo-4-{[3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}butanoic acid](/img/structure/B397350.png)
![4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid](/img/structure/B397351.png)
![4-[[3-[(4-Chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B397352.png)
![4-({3-[(4-Chloroanilino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B397353.png)
![4-({3-[(4-Methoxyanilino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B397356.png)

![4-{[6-Methyl-3-(naphthalen-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B397358.png)

![2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397362.png)

![3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol](/img/structure/B397368.png)
![5-[[(4-Methoxyphenyl)amino]imino]barbituric acid](/img/structure/B397371.png)
